N-(2,1-Benzisothiazol-3-yl)propanamide
Description
N-(2,1-Benzisothiazol-3-yl)propanamide is a benzisothiazole derivative featuring a propanamide side chain attached to the heterocyclic core. The benzisothiazole moiety consists of a fused benzene and isothiazole ring (a five-membered ring containing sulfur and nitrogen). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
CAS No. |
67019-20-9 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-(2,1-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C10H10N2OS/c1-2-9(13)11-10-7-5-3-4-6-8(7)12-14-10/h3-6H,2H2,1H3,(H,11,13) |
InChI Key |
KRAHRISRQSSYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C2C=CC=CC2=NS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)propanamide typically involves the reaction of 2,1-benzisothiazole with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,1-Benzisothiazole+Propanoyl chloridePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
N-(2,1-Benzisothiazol-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare N-(2,1-Benzisothiazol-3-yl)propanamide with structurally related compounds, focusing on substituent effects, spectroscopic properties, and synthetic routes.
Structural Analogues and Substituent Effects
- N-(2,1-Benzisothiazol-3-yl)-3-chloro-N-(2-methylpropyl)propanamide () This derivative introduces a chlorine atom at the propanamide’s β-position and a 2-methylpropyl group on the benzisothiazole nitrogen.
N-(2,4-dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()
The benzisothiazole here is oxidized to a sulfone (trioxo group), significantly altering electronic properties. The dimethoxyphenyl substituent on the propanamide provides electron-donating effects, which could enhance binding interactions in biological targets compared to the unsubstituted benzisothiazole in the parent compound .2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide ()
Replacing benzisothiazole with benzimidazole (two nitrogen atoms) and isoxazole alters hydrogen-bonding capacity and aromatic π-π interactions. This structural variation highlights how heteroatom composition impacts molecular recognition in drug design .
Spectroscopic Characteristics
Key spectroscopic differences among analogs are summarized below:
*Predicted data based on analogs: The benzisothiazole protons are expected to resonate near δ 7.5–8.2, similar to aromatic signals in and . The NH proton in the propanamide chain would likely appear as a broad singlet around δ 8.0–13.0, depending on solvent and substitution .
Functional and Application Insights
- Catalytic Applications : The N,O-bidentate directing group in ’s compound suggests that this compound could be modified for metal-catalyzed C–H activation, leveraging the sulfur atom’s coordination ability .
- Biological Potential: Compounds with benzimidazole/isoxazole motifs () are often explored as kinase inhibitors or antimicrobial agents. The benzisothiazole core may offer similar versatility, with substituents tuning target selectivity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,1-Benzisothiazol-3-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzisothiazole core. A common approach includes coupling a propanamide derivative with a substituted benzisothiazole under nucleophilic conditions. Key parameters for optimization include solvent choice (e.g., dimethylformamide [DMF] for polarity control), catalysts (triethylamine for acid scavenging), and temperature (reflux conditions for activation energy modulation). Reaction progress should be monitored via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., amide NH at ~8-10 ppm, benzisothiazole aromatic protons at 7-8 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and heterocyclic carbons.
- Infrared Spectroscopy (IR) : Confirms amide C=O stretching (~1650 cm⁻¹) and benzisothiazole S=O vibrations (~1150 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Diffraction : Resolves 3D conformation and crystallographic packing .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what parameters are critical for accurate predictions?
- Methodological Answer : Molecular docking and dynamics simulations (using software like AutoDock or Schrödinger Suite) assess binding affinity to targets (e.g., enzymes or receptors). Key parameters include:
- Ligand Preparation : Protonation states and tautomer optimization.
- Receptor Flexibility : Incorporating side-chain mobility for induced-fit models.
- Scoring Functions : MM-GBSA/MM-PBSA for binding free energy calculations.
Validation against experimental IC₅₀ or Ki values from bioassays is critical .
Q. What strategies resolve contradictions in biological activity data across studies involving benzothiazole derivatives like this compound?
- Methodological Answer :
- Comparative Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the benzisothiazole ring enhance receptor binding).
- Assay Standardization : Control variables like cell line viability, solvent (DMSO concentration), and incubation time.
- Meta-Analysis : Aggregate data from studies using similar derivatives (e.g., chlorinated vs. fluorinated analogs) to identify trends. ’s comparative table highlights how structural variations (e.g., chlorination) correlate with antimicrobial activity .
Q. How do structural modifications to the benzothiazole ring influence the pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., sulfonyl or hydroxyl) to improve solubility. LogP calculations predict membrane permeability.
- Metabolic Stability : Fluorination or methylation at specific positions reduces cytochrome P450-mediated degradation.
- In Vivo Tracking : Radiolabeling (e.g., ¹⁴C or ³H isotopes) enables quantification of bioavailability and tissue distribution .
Q. What experimental designs are recommended to assess antimicrobial efficacy against resistant strains?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) Assays : Use gradient dilution in microtiter plates against methicillin-resistant Staphylococcus aureus (MRSA) or Candida albicans.
- Synergy Studies : Combine with standard antibiotics (e.g., vancomycin) to evaluate potentiation effects.
- Resistance Induction Assays : Serial passage experiments to monitor mutation rates under sub-lethal doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
